Dicyclohexylamine (S)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate
CAS No.: 204197-28-4
Cat. No.: VC21539677
Molecular Formula: C24H43N3O6
Molecular Weight: 288,3*181,32 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 204197-28-4 |
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Molecular Formula | C24H43N3O6 |
Molecular Weight | 288,3*181,32 g/mole |
IUPAC Name | N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(prop-2-enoxycarbonylamino)propanoic acid |
Standard InChI | InChI=1S/C12H20N2O6.C12H23N/c1-5-6-19-10(17)13-7-8(9(15)16)14-11(18)20-12(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,8H,1,6-7H2,2-4H3,(H,13,17)(H,14,18)(H,15,16);11-13H,1-10H2/t8-;/m0./s1 |
Standard InChI Key | KRVXFXVPQJBLFE-QRPNPIFTSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
SMILES | CC(C)(C)OC(=O)NC(CNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES | CC(C)(C)OC(=O)NC(CNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Chemical Identity and Fundamental Characteristics
Basic Chemical Information
Dicyclohexylamine (S)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate is classified as a protected L-2,3-diaminopropionic acid derivative. It possesses specific protecting groups that enable selective chemical transformations during peptide synthesis and other applications. The compound's fundamental chemical parameters are outlined in Table 1.
Table 1: Chemical Identity Parameters
Parameter | Value |
---|---|
Chemical Name | Dicyclohexylamine (S)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate |
CAS Number | 204197-28-4 |
Molecular Formula | C24H43N3O6 |
Molecular Weight | 469.61 g/mol |
IUPAC Name | N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(prop-2-enoxycarbonylamino)propanoic acid |
The compound is also known by several synonyms in the scientific literature and commercial catalogs, including BOC-DAP(ALOC)-OH DCHA and N-Boc-N'-allyloxycarbonyl-L-2,3-diaminopropionic acid dicyclohexylammonium salt .
Structural Analysis
The structural composition of this compound incorporates several key functional components:
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A diaminopropionic acid (Dap) core with (S)-stereochemistry at the α-carbon
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A tert-butoxycarbonyl (Boc) protecting group on the α-amino position
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An allyloxycarbonyl (Aloc) protecting group on the β-amino position
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A dicyclohexylammonium (DCHA) counterion, forming a salt with the carboxylic acid
The presence of these protecting groups is strategically important for peptide synthesis applications, as they allow selective deprotection and controlled reactivity during sequential synthetic steps.
Physicochemical Properties
The physicochemical characteristics of Dicyclohexylamine (S)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate influence its behavior in various chemical environments and biological systems. Key properties include:
Table 2: Physicochemical Properties
Property | Value | Significance |
---|---|---|
Polar Surface Area (PSA) | 125.99000 | Indicates moderate membrane permeability |
LogP | 5.29060 | Suggests significant lipophilicity |
Physical State | Solid | Typical for amino acid derivatives |
Solubility | Soluble in organic solvents | Facilitates use in organic synthesis |
The compound's relatively high LogP value of 5.29060 indicates substantial lipophilicity, which affects its solubility profile and potential interactions with biological membranes .
Chemical Identification Methods
Spectral and Analytical Identification
Scientific identification of Dicyclohexylamine (S)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate typically employs various spectroscopic and analytical techniques. Standard identification parameters include:
Table 3: Chemical Identifiers
Identifier Type | Value |
---|---|
Standard InChI | InChI=1S/C12H20N2O6.C12H23N/c1-5-6-19-10(17)13-7-8(9(15)16)14-11(18)20-12(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,8H,1,6-7H2,2-4H3,(H,13,17)(H,14,18)(H,15,16);11-13H,1-10H2/t8-;/m0./s1 |
Standard InChIKey | KRVXFXVPQJBLFE-QRPNPIFTSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NC(CNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
These identifiers provide unique digital representations of the compound's structure, enabling unambiguous identification in chemical databases and literature.
Applications in Research and Development
Role in Peptide Synthesis
Dicyclohexylamine (S)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate serves primarily as a building block in peptide synthesis. The orthogonal protection strategy (using both Boc and Aloc groups) allows for selective deprotection and sequential peptide elongation.
The compound's utility in peptide synthesis stems from several key features:
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The (S)-stereochemistry preserves the natural L-configuration found in most biological peptides
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The Boc protection on the α-amino group is stable to basic conditions but removable under acidic conditions
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The Aloc protection on the β-amino group offers orthogonal deprotection options, typically using palladium catalysts
These properties make the compound particularly valuable for synthesizing peptides containing modified side chains or branched structures .
Comparison with Related Compounds
Dicyclohexylamine (S)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate belongs to a family of protected amino acid derivatives used in peptide synthesis. A closely related compound is Dicyclohexylamine (S)-4-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoate (CAS: 327156-92-3), which differs only in having an additional methylene group in its side chain .
Table 4: Comparison with Related Compounds
Compound | CAS Number | Key Difference | Application Differences |
---|---|---|---|
Dicyclohexylamine (S)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate | 204197-28-4 | Diaminopropionic acid backbone | Used for introducing shorter side chains in peptides |
Dicyclohexylamine (S)-4-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoate | 327156-92-3 | Diaminobutyric acid backbone | Used for introducing longer side chains in peptides |
These compounds are part of the broader toolbox of protected amino acid derivatives that enable sophisticated peptide synthesis strategies .
Research Context and Recent Developments
Use in Side-Chain Modified Polypeptides
Recent research in side-chain modified polypeptides has employed compounds similar to Dicyclohexylamine (S)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate. The allyloxycarbonyl (Aloc) protecting group, in particular, has been utilized in various approaches to modify amino acid side chains in polypeptide synthesis.
Supplier Information | Details |
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Product Numbers | Various (e.g., A017140, VC21539677) |
Typical Grade | Research grade (≥99% purity) |
Regulatory Status | For research use only; not for human or veterinary applications |
Common Package Sizes | Milligram to gram quantities |
Quality control specifications typically include HPLC purity assessment, optical rotation measurements, and spectroscopic verification of structure .
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